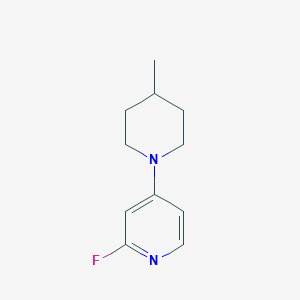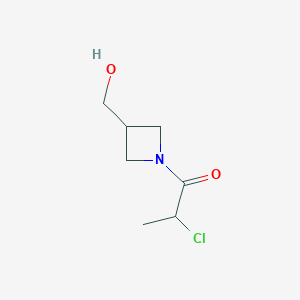
2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is C5H8ClNO2. The InChI string representation of the molecule is InChI=1S/C5H8ClNO2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 149.57 g/mol. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 1 and a topological polar surface area of 40.5 Ų .Scientific Research Applications
Synthesis Methods and Transformations :
- Mollet et al. (2011) demonstrated the transformation of related azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting a novel pathway for creating derivatives of this compound class (Mollet, D’hooghe, & de Kimpe, 2011).
- D’hooghe et al. (2008) evaluated the reactivity of similar azetidin-2-ones with lithium aluminium hydride, leading to novel synthesis pathways for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Development of Novel Compounds :
- Thi et al. (2018) synthesized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which were further developed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks for constructing various derivatives (Thi, Thuy, Catak, Van Speybroeck, Nguyen, & D’hooghe, 2018).
- Sharma, Maheshwari, & Bindal (2013) synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one with demonstrated anti-inflammatory effects, showcasing the therapeutic potential of these compounds (Sharma, Maheshwari, & Bindal, 2013).
Antimicrobial Applications :
- Desai & Dodiya (2014) synthesized and characterized a series of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones, which exhibited significant antibacterial activity (Desai & Dodiya, 2014).
- Mohite & Bhaskar (2011) explored the antibacterial and antifungal potential of new azetidin-2-one derivatives, underscoring the importance of this compound class in antimicrobial research (Mohite & Bhaskar, 2011).
Biological Activities and Potential Therapeutic Applications :
- Hasan et al. (2011) designed and synthesized novel N-substituted-3-chloro-2-azetidinone derivatives, showing promise as potential anticonvulsant agents, expanding the therapeutic applications of these compounds (Hasan, Akhter, Akhter, Ali, Zaheen, Ahsan, & Mahmood, 2011).
properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-5(8)7(11)9-2-6(3-9)4-10/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQWQYIJGXWPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





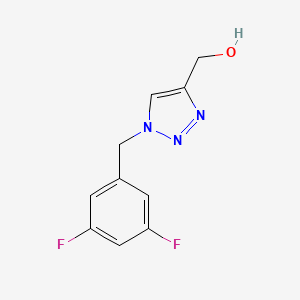

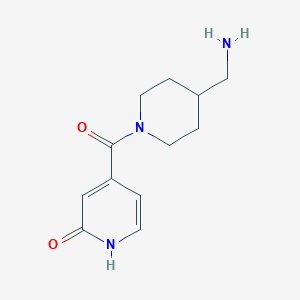
![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)

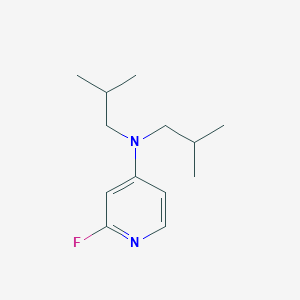
![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)
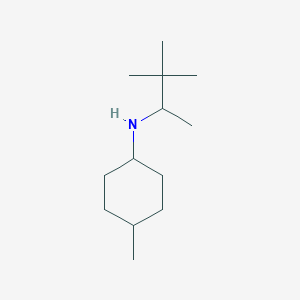
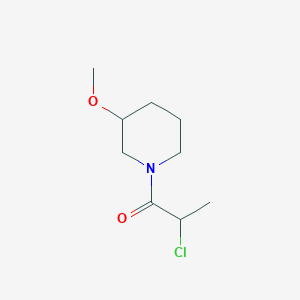
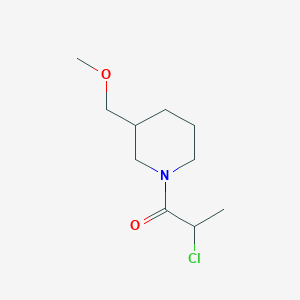
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)
